N-(3-chlorophenyl)-2-((6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide
Description
N-(3-chlorophenyl)-2-((6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a pyridazine core linked to a 4-phenylimidazole moiety via a thioether bridge. The 3-chlorophenyl group attached to the acetamide nitrogen is a common pharmacophore in bioactive molecules, often enhancing hydrophobic interactions and target binding .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[6-(4-phenylimidazol-1-yl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5OS/c22-16-7-4-8-17(11-16)24-20(28)13-29-21-10-9-19(25-26-21)27-12-18(23-14-27)15-5-2-1-3-6-15/h1-12,14H,13H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETWZXPPZRIRFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C=N2)C3=NN=C(C=C3)SCC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
Key Differences and Implications
Pyridazine’s electron-deficient nature could modulate solubility and redox properties relative to benzofuran (Compound 2a) or pyrimidine (Compound 18) systems .
Substituent Effects: The 3-chlorophenyl group is conserved in Compounds 4 and 2a, suggesting its critical role in bioactivity. In contrast, 306732-11-6 () has a 3-chloro-4-methylphenyl group, which may increase steric hindrance and alter binding kinetics .
Biological Activity: Compounds with oxadiazole (2a) or benzoimidazole (4) moieties exhibit notable antimicrobial activity, implying that the target compound’s pyridazine-imidazole system may similarly target microbial enzymes or membranes . The laccase catalysis effect observed in Compound 2a suggests that electron-rich heterocycles like benzofuran may interact with oxidative enzymes, whereas the target’s pyridazine-imidazole system might favor different enzymatic pathways .
Synthetic Accessibility :
Research Findings and Trends
- Antimicrobial Potential: The conserved thioacetamide linkage and 3-chlorophenyl group across analogs correlate with antimicrobial activity, positioning the target compound as a candidate for antibacterial or antifungal screening .
- Enzymatic Interactions : Heterocyclic components influence target specificity; for example, oxadiazole derivatives (2a) interact with laccases, while pyrimidine-thioacetamide hybrids (Compound 18) may inhibit dihydrofolate reductase .
- Structure-Activity Relationship (SAR): Minor modifications, such as methyl group addition (306732-11-6) or heterocycle replacement, significantly alter bioavailability and potency, underscoring the need for precise structural optimization .
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